2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c27-18(11-25-13-23-14-4-1-2-5-15(14)25)20-8-7-19-16-10-17(22-12-21-16)26-9-3-6-24-26/h1-6,9-10,12-13H,7-8,11H2,(H,20,27)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAFJESULCTXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1H-1,3-Benzodiazol-1-yl Acetic Acid
The benzimidazole-acetic acid derivative is synthesized via alkylation of 1H-benzimidazole with chloroacetic acid under basic conditions:
Procedure :
- Dissolve 1H-benzimidazole (10 mmol) in anhydrous DMF.
- Add chloroacetic acid (12 mmol) and potassium carbonate (15 mmol).
- Heat at 80°C for 6 hours under nitrogen.
- Acidify with HCl (1M) and extract with ethyl acetate.
Synthesis of 6-(1H-Pyrazol-1-yl)Pyrimidin-4-amine
This intermediate is prepared via nucleophilic aromatic substitution (SNAr) on 4-chloro-6-iodopyrimidine:
Procedure :
- React 4-chloro-6-iodopyrimidine (5 mmol) with 1H-pyrazole (6 mmol) in DMF at 120°C.
- Add cesium carbonate (12 mmol) and stir for 12 hours.
- Purify via column chromatography (hexane:ethyl acetate, 3:1).
Assembly of the Target Compound
Amidation of Ethylenediamine Linker
The ethylenediamine linker is functionalized sequentially:
Step 1 : Coupling of benzimidazole-acetic acid to ethylenediamine:
- Activate benzimidazole-acetic acid (5 mmol) with HBTU (5.5 mmol) and DIPEA (10 mmol) in DCM.
- Add ethylenediamine (6 mmol) and stir for 4 hours.
- Isolate the mono-amide intermediate (Yield: 80%).
Step 2 : Reaction with 6-(1H-pyrazol-1-yl)pyrimidin-4-amine:
- React the mono-amide (4 mmol) with pyrimidine-pyrazoleamine (4.4 mmol) using EDC·HCl (4.8 mmol) and HOBt (4.8 mmol) in DMF.
- Stir at room temperature for 24 hours.
- Purify via recrystallization from ethanol/water (Yield: 65%).
Optimization and Challenges
Solvent and Catalyst Selection
Byproduct Formation
- Hydrolysis Impurities : Traces of water generate 1H-benzodiazol-1-yl acetamide derivatives, necessitating anhydrous conditions.
- Regioselectivity : Pyrazole substitution at pyrimidine C-6 is favored over C-4 due to electronic effects.
Analytical Characterization
Table 1 : Spectroscopic Data for Target Compound
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, 2H, pyrazole-H), 3.90 (q, 2H, CH2) |
| 13C NMR | δ 170.2 (C=O), 158.9 (pyrimidine-C), 142.1 (benzimidazole-C) |
| HRMS | [M+H]+ Calculated: 422.1684; Found: 422.1686 |
Applications and Pharmacological Relevance
Though direct studies on this compound are limited, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzodiazole derivatives. For instance, similar compounds have shown effectiveness against various bacterial strains. In vitro evaluations indicate that modifications in the benzodiazole structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
A study synthesized a series of benzodiazole derivatives, including the target compound, and evaluated their antimicrobial activities using agar diffusion methods. The results demonstrated that certain derivatives exhibited significant inhibition zones against tested bacteria, suggesting potential as new antimicrobial agents .
Anticancer Properties
Benzodiazoles have been extensively researched for their anticancer properties. The compound has shown promise in preliminary studies aimed at evaluating its cytotoxic effects on cancer cell lines.
Case Study: Anticancer Activity Assessment
In vitro studies conducted on various cancer cell lines revealed that the compound induces apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers. The findings suggest that this compound could serve as a lead in developing novel anticancer therapies .
Antitubercular Activity
Another important application of this compound is its potential antitubercular activity. Compounds with similar structures have been assessed for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis.
Case Study: Evaluation Against Mycobacterium tuberculosis
Research has indicated that derivatives of benzodiazole can inhibit key mycobacterial enzymes involved in metabolism. The target compound's structural features may enhance its binding affinity to these enzymes, leading to effective inhibition . In vivo studies further validated these findings, showcasing promising results in animal models .
Summary of Biological Activities
| Activity | Evaluation Method | Key Findings |
|---|---|---|
| Antimicrobial | Agar diffusion method | Significant inhibition against S. aureus, E. coli |
| Anticancer | Cytotoxicity assays | Induced apoptosis in cancer cell lines |
| Antitubercular | Enzyme inhibition assays | Effective against M. tuberculosis in vitro and in vivo |
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)-N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Acetamide (2e)
- Structural Differences : Replaces benzodiazole with a cyclopropyl-triazole and substitutes pyridine-pyrimidine for pyrazole-pyrimidine.
- Pyridine-pyrimidine may alter binding specificity compared to pyrazole-pyrimidine due to nitrogen positioning .
- Synthesis : Microwave-assisted synthesis (70°C, 30 min) yielded 30% product, suggesting moderate efficiency .
Fluorinated Pyrazole-Pyrimidine Derivative ()
- Structural Differences : Incorporates difluoromethyl groups on the pyrazole ring.
- Impact on Properties :
N-Phenyl-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine ()
- Structural Differences : Uses pyridazine (two adjacent nitrogen atoms) instead of pyrimidine.
- Impact on Properties: Pyridazine’s electronic configuration may strengthen hydrogen bonding but reduce aromatic stacking efficiency.
Adamantyl-Pyrazole Acetamide ()
- Structural Differences : Features a bulky adamantyl group and ethyl-methyl pyrazole.
- Impact on Properties: Adamantyl’s hydrophobicity could enhance CNS penetration but limit solubility. The target compound’s ethylamino chain offers flexibility, possibly improving binding to shallow protein pockets .
Comparative Analysis Table
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a benzodiazole moiety linked to a pyrazolyl-pyrimidine, which is known to enhance biological activity through various mechanisms.
Research indicates that this compound exerts its biological effects primarily through the inhibition of specific enzymes and pathways involved in cellular proliferation and survival. Notably, it has shown significant inhibitory activity against:
- Phosphoinositide 3-kinase (PI3K) : A critical enzyme in signaling pathways that regulate cell growth and metabolism. Compounds with similar structures have demonstrated IC50 values ranging from 0.018 μM to 1.892 μM against PI3K isoforms, suggesting a promising therapeutic index for the compound .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various targets:
These results indicate that the compound may have potential applications in treating viral infections and certain cancers.
Case Study 1: HIV Protease Inhibition
In a study assessing the inhibition of HIV protease, the compound showed a remarkable Ki value of 0.038 nM, indicating potent activity against this viral target. The assay involved measuring the cleavage of a fluorescent peptide substrate, which is critical for viral replication .
Case Study 2: Anti-cancer Activity
In another investigation focused on cancer therapeutics, derivatives similar to this compound were tested against renal cancer cell lines (HCT-116). The results indicated that compounds with structural similarities exhibited moderate to high growth inhibition rates, with some achieving GI values above 80% .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. For example:
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential coupling of benzodiazole, pyrazole, and pyrimidine moieties. Key steps include:
- Heterocycle Formation: Use NaHSO4-SiO2 catalysts in acetic acid for pyrazole ring cyclization (80°C, 6–8 hours) .
- Amide Coupling: Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis .
- Purification: Post-reaction, use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate >95% pure product .
- Optimization Parameters: Adjust solvent polarity (e.g., DCM for sterically hindered intermediates) and monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
What advanced spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for benzodiazole and pyrimidine) and acetamide carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .
- IR Spectroscopy: Detect N-H stretches (3200–3400 cm⁻¹) and C=O (1650–1680 cm⁻¹) .
- X-ray Crystallography: Resolve π-π stacking between benzodiazole and pyrimidine rings (if crystalline) .
How should researchers design assays to evaluate its biological activity against cancer targets?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays on HeLa or MCF-7 cells (IC50 determination; 48–72 hours incubation) .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) via fluorescence polarization assays (ATP-competitive binding; IC50 < 1 µM indicates potency) .
- Apoptosis Markers: Quantify caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®) .
- Control Compounds: Compare with doxorubicin or staurosporine to validate assay sensitivity .
What computational strategies can predict the compound’s binding modes to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or tubulin) to identify key interactions (e.g., H-bonding with pyrimidine-N) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust binding) .
- QSAR Modeling: Correlate substituent effects (e.g., pyrazole methylation) with bioactivity using MOE or Schrodinger .
How can contradictory bioactivity data from different studies be resolved?
Methodological Answer:
- Assay Replication: Repeat experiments under standardized conditions (e.g., fixed serum concentration, pH 7.4) .
- Orthogonal Validation: Confirm cytotoxicity via both ATP-based (CellTiter-Glo®) and membrane integrity (LDH release) assays .
- Purity Analysis: Use HPLC (C18 column, 90:10 acetonitrile/water) to rule out impurities (>98% purity required) .
How does this compound compare structurally and functionally to related acetamide derivatives?
Comparative Analysis Table:
| Compound Name | Structural Features | Bioactivity (IC50) | Key Reference |
|---|---|---|---|
| 2-(1H-Benzodiazol-1-yl)-N-(pyridin-3-yl)acetamide | Benzodiazole + pyridine | Anticancer: 2.1 µM (MCF-7) | |
| N-(Benzo[d]thiazol-2-yl)-2-(4-ethylthio)phenylacetamide | Thiazole + ethylthio | Antimicrobial: MIC 8 µg/mL (E. coli) | |
| Target Compound | Benzodiazole + pyrimidine-pyrazole | Kinase inhibition: 0.8 µM (EGFR) |
What strategies are recommended for synthesizing structurally diverse derivatives?
Methodological Answer:
- Heterocycle Substitution: Replace pyrimidine with triazine or quinazoline using Pd-catalyzed cross-coupling .
- Side-Chain Modification: Introduce sulfonamide or urea groups via nucleophilic substitution (e.g., CDI-mediated coupling) .
- Click Chemistry: Attach azide-functionalized moieties to alkyne intermediates (CuAAC reaction; 60°C, 12 hours) .
What are the best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions: Lyophilize and store at -20°C under argon in amber vials .
- Stability Monitoring: Conduct monthly HPLC checks (retention time shifts indicate degradation) .
- Buffered Solutions: Prepare fresh DMSO stocks (<0.1% water) for biological assays to prevent hydrolysis .
How can researchers elucidate reaction mechanisms for key synthetic steps?
Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via in situ FTIR (e.g., amide bond formation at 1650 cm⁻¹) .
- Isotope Labeling: Use 15N-labeled amines to track coupling pathways via 2D NMR .
- Computational Modeling: Identify transition states using Gaussian09 (B3LYP/6-31G*) to map energy barriers .
What in silico tools can prioritize derivatives for synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
